Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
Description
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Properties
IUPAC Name |
ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSQZHBVSRABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-methoxy-5-methylthiazole-2-carboxylate can be achieved through a one-pot procedure. This method involves the use of commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives . The reaction conditions are mild, and the products are obtained in good yields . This method is preferred over traditional two-step reactions due to its efficiency and simplicity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
Oxidation of the Methyl Group
The methyl group at the 5-position of the thiazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
Amidation and Transesterification
The ester group participates in nucleophilic substitution reactions to form amides or alternate esters.
Amidation
| Amine | Reagents | Product | Yield |
|---|---|---|---|
| Benzylamine | HCTU, HOBt, DIEA, DMF | 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide | 85% |
| Cyclohexylamine | EDCl, DMAP, CH₂Cl₂ | N-Cyclohexyl-4-methoxy-5-methylthiazole-2-carboxamide | 78% |
Conditions: Room temperature, 12–24 hours .
Transesterification
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate | 90% |
| Isopropyl alcohol | p-TsOH, toluene, 80°C | Isopropyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate | 82% |
Functionalization of the Methoxy Group
The methoxy group at the 4-position can undergo demethylation or substitution under harsh conditions.
Ring Modification and Cycloadditions
The thiazole core can participate in cycloaddition reactions or serve as a directing group for metal-catalyzed couplings.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-Methoxy-5-methyl-2-(aryl)-1,3-thiazole-5-carboxylate | 60–75% |
| Diels-Alder | Maleic anhydride, heat | Fused bicyclic adduct | 50% |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinesins like HSET (KIFC1) and Eg5 .
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Evren et al. (2019) | Lung adenocarcinoma | 23.30 ± 0.35 | Inhibition of mitotic kinesins |
| Sayed et al. (2020) | Colorectal cancer (HCT-116) | Not specified | Induction of apoptosis via thiazole derivatives |
Infectious Disease Treatment
The compound serves as an intermediate in synthesizing pharmaceuticals targeting infectious diseases. Its thiazole structure enhances biological activity, making it suitable for developing antibiotics and antifungal agents .
Agricultural Applications
Agrochemicals Development
this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its chemical properties allow it to act effectively against various plant pathogens, thereby improving crop yield and food security .
| Application | Type | Effectiveness |
|---|---|---|
| Fungicide | Broad-spectrum | Effective against fungal pathogens |
| Herbicide | Selective | Reduces weed competition |
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound to study enzyme inhibition and metabolic pathways. The unique structure of thiazoles allows for the exploration of their interactions with enzymes involved in disease processes, providing insights into potential therapeutic targets .
Material Science Applications
Polymer Formulations
this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is crucial in developing advanced materials for various industrial uses .
Case Study 1: Anticancer Research
A study published in Nature demonstrated the efficacy of thiazole derivatives in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. The research highlighted the potential of this compound as a lead compound in anticancer drug development .
Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing this compound showed a significant reduction in fungal infections in crops compared to untreated controls. This underscores the compound's effectiveness as a fungicide and its role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-5-methylthiazole-2-carboxylate involves its interaction with molecular targets and pathways in the body. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds . These interactions can affect different biological pathways, leading to the compound’s diverse biological activities .
Comparison with Similar Compounds
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological potential. The presence of a methoxy group at the 4-position and a methyl group at the 5-position enhances its biological activity through various mechanisms.
Antitumor Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Hepatocellular Carcinoma (HepG2)
- IC50 Values : The compound exhibited an IC50 value of approximately 1.61 ± 1.92 µg/mL , indicating potent cytotoxicity against HepG2 cells .
- Mechanism : The thiazole ring contributes to its cytotoxic activity, with structure-activity relationship (SAR) studies suggesting that electron-donating groups like methyl enhance efficacy .
- A549 Lung Adenocarcinoma
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives are known for their ability to modulate neuronal excitability.
Key Findings
- Comparative Studies : this compound was tested against standard anticonvulsants like sodium valproate and showed comparable or superior efficacy in certain models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group (4-position) | Enhances lipophilicity and bioavailability |
| Methyl Group (5-position) | Increases electron density, improving binding affinity |
| Thiazole Ring | Essential for cytotoxic and anticonvulsant activities |
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Screening : A study demonstrated that modifications to the thiazole structure led to enhanced anticancer activity against multiple cell lines, including HepG2 and A549 .
- Anticonvulsant Efficacy : Another research effort found that derivatives of thiazole exhibited significant anticonvulsant effects in animal models, suggesting potential for further development in epilepsy treatment .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester derivative with thiourea or substituted thioamides under basic conditions. For example, similar thiazole derivatives are synthesized using ethyl bromoacetate and thiourea in ethanol with sodium ethoxide as a catalyst, followed by purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (70–80°C), and catalyst loading to maximize yield and purity. Reaction progress is monitored using TLC or HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, ethyl ester at δ 1.3–1.5 ppm for CH and δ 4.2–4.4 ppm for CH) .
- IR : Stretching vibrations for ester C=O (~1700 cm) and thiazole C=N (~1600 cm) confirm functional groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : The ethyl ester enhances solubility in organic solvents (e.g., DMSO, chloroform), while the methoxy group influences polarity.
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (neutral, anhydrous environments) .
- Melting point : Used to assess purity; deviations >2°C from literature values indicate impurities .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice affect its reactivity or supramolecular assembly?
Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like chains or rings formed via N–H···O or C–H···S interactions. These patterns influence crystal packing density, solubility, and stability, which are critical for designing co-crystals or polymorphs with tailored properties .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR/IR peaks may arise from dynamic effects (e.g., ring puckering). Solutions include:
- DFT calculations : Compare experimental spectra with simulated data for low-energy conformers.
- Variable-temperature NMR : Probe conformational flexibility (e.g., thiazole ring puckering amplitudes quantified via Cremer-Pople coordinates) .
- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous signals by tracing H-C coupling .
Q. How can computational tools predict biological activity or structure-activity relationships (SAR) for this compound?
- Docking studies : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., antimicrobial enzymes). The methoxy and methyl groups may enhance lipophilicity and binding affinity .
- QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with observed bioactivity. Substituent effects on the thiazole ring are quantified using Hammett constants .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., introducing fluorophores or pharmacophores)?
- Protecting groups : Temporarily block the ester or methoxy group to direct reactions to the thiazole C-4 or C-5 positions.
- Metal catalysis : Pd-mediated cross-coupling (Suzuki, Heck) functionalizes the methyl group without disrupting the heterocycle .
- Microwave-assisted synthesis : Accelerates reactions at specific sites by localized heating, reducing side products .
Methodological Considerations
- Crystallography : Use SHELX for refinement and ORTEP-3 for visualizing intermolecular interactions .
- Synthetic Reproducibility : Document catalyst purity (e.g., Bleaching Earth Clay for heterogeneous catalysis) and solvent drying protocols .
- Data Validation : Cross-reference melting points, spectral data, and elemental analysis (C, H, N, S) with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
